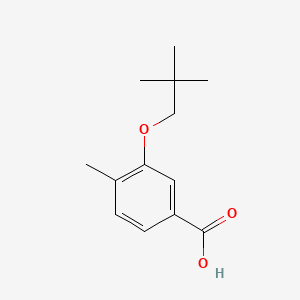

4-Methyl-3-(neopentyloxy)benzoic acid

Description

Contextualization within Aromatic Carboxylic Acid Chemistry

4-Methyl-3-(neopentyloxy)benzoic acid is a member of this broad class of compounds, specifically a substituted benzoic acid. The presence of both a methyl group and a neopentyloxy group on the benzene (B151609) ring distinguishes it from simpler analogs and places it in the category of more complex aromatic carboxylic acids currently being explored for novel applications. The study of such polysubstituted aromatic systems is a significant area of contemporary research, as the interactions between different functional groups can lead to emergent chemical properties.

Research Significance and Potential Academic Impact of the Neopentyloxy Moiety in Benzoic Acid Systems

Furthermore, the neopentyloxy group can impact the electronic properties of the benzoic acid ring. While the oxygen atom of the ether linkage is electron-donating through resonance, the bulky alkyl group is electron-donating through induction. These electronic effects, combined with the steric influence, can modulate the acidity of the carboxylic acid and the regioselectivity of further chemical transformations on the aromatic ring. Understanding these steric and electronic effects is crucial for the rational design of new molecules with tailored properties for applications in materials science, medicinal chemistry, and catalysis. The study of this compound, therefore, provides a valuable model system for exploring the nuanced effects of bulky alkoxy groups on the chemical behavior of aromatic carboxylic acids.

Interactive Data Table: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=CC(=C(C=C1)C(=O)O)OCC(C)(C)C |

| InChI | InChI=1S/C12H16O3/c1-12(2,3)8-15-10-7-9(11(13)14)5-4-6-10/h4-7H,8H2,1-3H3,(H,13,14) |

Structure

3D Structure

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

3-(2,2-dimethylpropoxy)-4-methylbenzoic acid |

InChI |

InChI=1S/C13H18O3/c1-9-5-6-10(12(14)15)7-11(9)16-8-13(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) |

InChI Key |

HUUCZXXNPSHFDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)OCC(C)(C)C |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 4 Methyl 3 Neopentyloxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) spectra, a complete structural assignment can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-Methyl-3-(neopentyloxy)benzoic acid provides specific information about the electronic environment of each proton. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the methyl group, and the neopentyloxy substituent.

The aromatic region typically displays three signals corresponding to the protons on the benzene (B151609) ring. A doublet of doublets or a broad singlet is often observed for the proton at position 2, influenced by adjacent protons. A doublet corresponding to the proton at position 5 and another signal for the proton at position 6 confirm the 1,2,4-trisubstituted pattern of the aromatic ring.

The aliphatic region is marked by signals from the neopentyloxy and methyl groups. The nine equivalent protons of the tert-butyl group appear as a sharp singlet, a characteristic feature of this group. The two protons of the methylene (B1212753) group (-OCH₂-) adjacent to the oxygen and the tert-butyl group also present as a singlet. The methyl group attached to the aromatic ring gives rise to another distinct singlet. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0-13.0 | Broad Singlet | 1H | -COOH |

| ~7.8-7.9 | Doublet | 1H | Aromatic H |

| ~7.7-7.8 | Singlet | 1H | Aromatic H |

| ~7.2-7.3 | Doublet | 1H | Aromatic H |

| ~3.7-3.8 | Singlet | 2H | -OCH₂- |

| ~2.3-2.4 | Singlet | 3H | Ar-CH₃ |

| ~1.0-1.1 | Singlet | 9H | -C(CH₃)₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

The spectrum shows a signal for the carbonyl carbon of the carboxylic acid in the downfield region, typically around 170-175 ppm. researchgate.net The aromatic carbons resonate in the range of 110-160 ppm. The carbon attached to the carboxylic acid group (C1) and the carbons bonded to the methyl (C4) and neopentyloxy (C3) groups are distinctly identified. The remaining aromatic carbons (C2, C5, C6) also show characteristic shifts.

In the aliphatic region, the carbons of the neopentyloxy group and the methyl group are observed. The methylene carbon (-OCH₂) appears around 75-80 ppm, while the quaternary carbon and the methyl carbons of the tert-butyl group are found further upfield. The methyl carbon attached to the aromatic ring also has a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172.5 | -COOH |

| ~158.0 | Ar-C3 (C-O) |

| ~144.0 | Ar-C4 (C-CH₃) |

| ~132.0 | Ar-C5 |

| ~129.0 | Ar-C1 (C-COOH) |

| ~122.0 | Ar-C6 |

| ~115.0 | Ar-C2 |

| ~78.0 | -OCH₂- |

| ~32.0 | -C(CH₃)₃ |

| ~26.5 | -C(CH₃)₃ |

| ~21.5 | Ar-CH₃ |

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

While specific 2D NMR data for this compound are not widely published, these techniques are crucial for unambiguous assignments. ipb.pt

COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between adjacent aromatic protons, helping to definitively assign their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would unequivocally link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be instrumental in confirming the connectivity of the entire molecule, for instance, by showing correlations between the methylene protons of the neopentyloxy group and the aromatic carbon at position 3, or between the aromatic methyl protons and the carbons at positions 3, 4, and 5.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons. It could show correlations between the methylene protons of the neopentyloxy group and the aromatic proton at position 2, as well as the methyl protons of the tert-butyl group, confirming their spatial relationship.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. nist.govnist.gov

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong, sharp peak around 1680-1710 cm⁻¹. researchgate.netresearchgate.net

The spectrum also shows C-H stretching vibrations. Aromatic C-H stretches are generally found just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and neopentyloxy groups appear just below 3000 cm⁻¹. The C-O stretching vibrations from the ether linkage and the carboxylic acid are expected in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to several peaks in the 1450-1600 cm⁻¹ range. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |

| ~2960 (strong) | C-H Stretch | Aliphatic (Neopentyl, Methyl) |

| ~1700 (strong, sharp) | C=O Stretch | Carboxylic Acid |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250 (strong) | C-O Stretch | Ether and Carboxylic Acid |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations, especially the symmetric ring breathing mode around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would also be prominent. researchgate.netactascientific.com

Aliphatic C-H stretching and bending modes of the methyl and neopentyloxy groups would be visible, as would the symmetric stretching of the C-C bonds within the neopentyl group. While the C=O stretch is also Raman active, it is often weaker than in the IR spectrum.

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~3060 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Aliphatic |

| ~1610 | C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing | Aromatic Ring |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns under ionization.

Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through extensive fragmentation. The expected molecular formula for this compound is C₁₃H₁₈O₃, with a molecular weight of approximately 222.28 g/mol .

The molecular ion peak (M⁺·) would be observed at m/z 222. The fragmentation is predicted to follow several key pathways characteristic of its functional groups: the carboxylic acid, the aromatic ether, and the neopentyl group.

Loss of Hydroxyl Radical: A common fragmentation for carboxylic acids is the loss of ·OH (17 amu), leading to a prominent acylium ion [M - OH]⁺ at m/z 205. docbrown.info

Loss of Carboxyl Group: Cleavage of the C-C bond between the aromatic ring and the carboxyl group can result in the loss of ·COOH (45 amu), yielding an ion at m/z 177. docbrown.info

Ether Bond Cleavage: The C-O bond of the ether linkage is susceptible to cleavage. Alpha-cleavage next to the oxygen is a dominant fragmentation pathway for ethers. libretexts.orgmiamioh.eduyoutube.com

Loss of the neopentyl radical (·C₅H₁₁, 71 amu) would produce an ion at m/z 151.

A significant fragmentation pathway for neopentyl groups is the loss of a tert-butyl radical (·C₄H₉, 57 amu), which would lead to a fragment ion at m/z 165 through rearrangement.

Aromatic Ring Fragmentation: The phenyl cation, or derivatives thereof, can undergo further fragmentation, such as the loss of acetylene (B1199291) (C₂H₂), leading to smaller ions like m/z 51. docbrown.info

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 222 | [C₁₃H₁₈O₃]⁺· | Molecular Ion (M⁺·) |

| 205 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 177 | [M - COOH]⁺ | Loss of carboxyl group |

| 165 | [M - C₄H₉]⁺ | Loss of tert-butyl radical from neopentyl group |

| 151 | [M - C₅H₁₁]⁺ | Loss of neopentyl radical |

Electrospray Ionization (ESI) is a soft ionization technique that typically yields the intact molecule with a charge, making it ideal for accurate molecular weight determination.

Negative Ion Mode: Due to the acidic nature of the carboxylic acid group, ESI in negative ion mode is highly effective. The predominant ion observed would be the deprotonated molecule, [M-H]⁻, at m/z 221. researchgate.net Under collision-induced dissociation (CID), this ion is expected to undergo decarboxylation, a characteristic fragmentation for deprotonated benzoic acids, resulting in the loss of CO₂ (44 amu) to produce a fragment ion at m/z 177. nih.govresearchgate.net

Positive Ion Mode: In positive ion mode, the protonated molecule, [M+H]⁺, would be observed at m/z 223. Adducts with sodium, [M+Na]⁺ (m/z 245), or potassium, [M+K]⁺ (m/z 261), may also be present. Fragmentation of the [M+H]⁺ ion would likely involve the neutral loss of water (H₂O, 18 amu) to yield an ion at m/z 205. url.edu

| Ionization Mode | m/z Value | Proposed Ion |

|---|---|---|

| Negative | 221 | [M-H]⁻ |

| Negative (Fragment) | 177 | [M-H-CO₂]⁻ |

| Positive | 223 | [M+H]⁺ |

| Positive | 245 | [M+Na]⁺ |

| Positive (Fragment) | 205 | [M+H-H₂O]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry, making it a powerful technique for the analysis of this compound in complex mixtures.

A typical LC-MS method would employ a reversed-phase C18 column for separation. researchgate.netsemanticscholar.org The mobile phase would likely consist of a gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The acidic modifier in the mobile phase ensures that the carboxylic acid is in its neutral, protonated form, which improves chromatographic retention and peak shape on reversed-phase columns. vu.edu.au

Detection would be achieved using an ESI source coupled to a mass spectrometer, operating in either negative or positive ion mode. For quantitative analysis, Multiple Reaction Monitoring (MRM) could be utilized, where the transition from the precursor ion (e.g., [M-H]⁻ at m/z 221) to a specific product ion (e.g., [M-H-CO₂]⁻ at m/z 177) is monitored for high selectivity and sensitivity. researchgate.netvu.edu.au

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the substituted benzene chromophore. Based on data for benzoic acid and its derivatives, the spectrum is expected to exhibit characteristic absorption bands corresponding to π → π* transitions. sielc.com

Benzoic acid itself displays absorption maxima around 230 nm and 274 nm. sielc.com The presence of the electron-donating methyl (alkyl) and neopentyloxy (alkoxy) groups, which act as auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorbance intensity) compared to the parent benzoic acid molecule.

The spectrum is also sensitive to pH. researchgate.netrsc.orgnih.gov In acidic or neutral solutions, the compound exists as the protonated carboxylic acid. In basic solutions (pH > pKa), it will be deprotonated to the carboxylate anion. This deprotonation alters the electronic system of the chromophore, typically resulting in a blue shift (hypsochromic shift) of the absorption bands. researchgate.net

| Condition | Expected λmax (nm) | Associated Transition |

|---|---|---|

| Acidic/Neutral pH | ~235-245 | π → π |

| Acidic/Neutral pH | ~280-290 | π → π |

| Basic pH | Slightly blue-shifted vs. acidic | π → π* of carboxylate form |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of molecules and intermolecular interactions in the solid state. While a specific crystal structure for this compound has not been reported, its solid-state structure can be predicted based on the vast library of known benzoic acid derivative structures. researchgate.netucl.ac.uk

A primary and highly predictable structural feature is the formation of centrosymmetric dimers via intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. acs.org This classic R²₂(8) hydrogen-bonding motif involves two O-H···O interactions and is a defining characteristic of the crystal packing of most carboxylic acids. ucl.ac.uk

Growing single crystals of sufficient quality for X-ray diffraction is a crucial step. Several standard methods are applicable for small organic molecules like this compound. uni-marburg.deufl.edumit.edursc.orgrochester.edu

Slow Evaporation: This is the most common and straightforward method. A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture like toluene (B28343)/hexane) and left in a loosely covered vial, allowing the solvent to evaporate slowly over several days or weeks. ufl.edumit.edu

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or from room temperature to a lower temperature (e.g., in a refrigerator). ufl.edumit.edu This decrease in solubility can promote the growth of well-ordered crystals.

Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. ufl.edu Slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to gradual crystallization.

The choice of solvent is critical and often determined empirically. Solvents that allow for moderate solubility are typically the most successful. The presence of the relatively nonpolar neopentyl group and the polar carboxylic acid suggests that solvents of intermediate polarity may be most effective. acs.org

Data Collection and Refinement Methodologies

The precise determination of the three-dimensional structure of this compound would be achieved through single-crystal X-ray diffraction. The methodologies for data collection and refinement are critical for obtaining an accurate molecular model.

Crystal Growth: High-quality single crystals of the compound would first need to be grown. A typical method involves the slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents.

X-ray Diffraction Data Collection: A suitable single crystal would be mounted on a diffractometer. The instrument would typically be equipped with a radiation source (e.g., Cu Kα or Mo Kα) and a sensitive detector. The crystal would be maintained at a constant temperature, often a cryogenic temperature like 100 K, to minimize thermal vibrations and improve the quality of the diffraction data. A series of diffraction images would be collected as the crystal is rotated.

Data Processing and Structure Solution: The collected diffraction data would be processed to integrate the reflection intensities and perform corrections for factors such as absorption. The crystal structure would then be solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². Software packages such as SHELXT and SHELXL are commonly employed for structure solution and refinement.

A hypothetical data collection and refinement table for this compound, based on methodologies for similar compounds, is presented below.

| Parameter | Hypothetical Value |

| Diffractometer | Bruker APEX-II CCD |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100(2) K |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.12 Å, b = 15.45 Å, c = 8.23 Å, β = 98.5° |

| Volume | 1273 ų |

| Z | 4 |

| Reflections collected | 10500 |

| Independent reflections | 2500 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R₁ = 0.050, wR₂ = 0.135 |

| Goodness-of-fit on F² | 1.05 |

Analysis of Molecular Conformation and Intermolecular Interactions

The refined crystal structure would provide detailed insights into the molecular conformation and the nature of intermolecular interactions.

Molecular Conformation: The conformation of the this compound molecule would be defined by its bond lengths, bond angles, and torsion angles. The benzoic acid moiety is expected to be largely planar. The neopentyloxy group, with its bulky tert-butyl substituent, would likely adopt a staggered conformation to minimize steric strain. The torsion angle between the plane of the benzoic acid ring and the C-O-C plane of the ether linkage would be a key conformational parameter.

Intermolecular Interactions: In the solid state, carboxylic acids are well-known to form strong intermolecular hydrogen bonds. It is highly probable that this compound molecules would form centrosymmetric dimers through O-H···O hydrogen bonds between their carboxylic acid groups. These dimers are a common structural motif for benzoic acids. nih.gov Other weaker interactions, such as C-H···π interactions involving the aromatic ring, could also play a role in stabilizing the crystal packing.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves to verify its empirical and molecular formula. For this compound, the molecular formula is C₁₃H₁₈O₃.

The theoretical elemental composition can be calculated from the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Oxygen: 15.999 u) and the molecular weight of the compound (222.28 g/mol ).

The expected elemental percentages are presented in the table below. Experimental values obtained from an elemental analyzer should be in close agreement (typically within ±0.4%) with these theoretical values to confirm the purity and identity of the synthesized compound.

| Element | Theoretical Percentage (%) |

| Carbon | 70.24 |

| Hydrogen | 8.16 |

| Oxygen | 21.60 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of non-volatile or thermally sensitive compounds like benzoic acid derivatives. A reverse-phase HPLC method would be suitable for this compound.

A typical HPLC system would consist of a pump, an injector, a column, a detector (e.g., UV-Vis), and a data acquisition system. For related benzoic acid compounds, a C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like trifluoroacetic acid or phosphoric acid to suppress ionization) and an organic solvent such as acetonitrile or methanol. sigmaaldrich.com

Hypothetical HPLC conditions for the analysis of this compound are detailed below.

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Temperature | 30 °C |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that utilizes smaller particle size columns (typically <2 µm) and higher pressures to achieve faster separations with higher resolution and sensitivity. The principles are similar to HPLC, but the instrumentation is designed to handle the higher backpressures. A UPLC method for this compound would offer a significant reduction in analysis time and solvent consumption compared to a conventional HPLC method.

| Parameter | Condition |

| Column | C18, 1.7 µm particle size, 2.1 x 50 mm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 2 µL |

| Temperature | 40 °C |

Gas Chromatography (GC)

Gas chromatography is suitable for volatile and thermally stable compounds. While carboxylic acids can be analyzed directly by GC, they often exhibit poor peak shapes due to their polarity and tendency to adsorb onto the column. Therefore, derivatization to a more volatile ester form (e.g., methyl ester) is a common practice for the GC analysis of benzoic acids. researchgate.net

For the direct analysis of this compound, a polar capillary column would be required. The use of a mass spectrometer as a detector (GC-MS) would provide both retention time and mass spectral data, aiding in the definitive identification of the compound and any impurities.

| Parameter | Condition |

| Column | DB-WAX or similar polar capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min hold), ramp to 240 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp | 280 °C (FID) or MS transfer line at 280 °C |

As of the current date, publicly accessible scientific literature does not appear to contain specific computational and theoretical investigations, such as Quantum Chemical Calculations or Molecular Dynamics Simulations, for the compound this compound.

Detailed research findings on its geometry optimization, electronic structure, vibrational frequencies, HOMO-LUMO analysis, NBO analysis, or molecular dynamics are not available in published scholarly articles. Therefore, it is not possible to provide a detailed report on these specific topics for this particular compound at this time.

Computational and Theoretical Investigations of 4 Methyl 3 Neopentyloxy Benzoic Acid

Molecular Dynamics Simulations

Conformational Analysis and Stability

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of 4-Methyl-3-(neopentyloxy)benzoic acid is crucial for understanding its preferred spatial arrangements and the energy barriers between different conformations. The presence of a flexible neopentyloxy group introduces several rotatable bonds, leading to a complex potential energy surface with multiple local minima.

Computational methods, particularly Density Functional Theory (DFT), are well-suited for exploring these conformational landscapes. A systematic conformational search would typically involve rotating the key dihedral angles, such as the C-O-C-C linkage of the neopentyloxy group and the C-C bond connecting the carboxylic acid to the benzene (B151609) ring. For each generated conformer, geometry optimization is performed to find the nearest local energy minimum.

Studies on similar para-substituted benzoic acids with flexible chains have shown that the number of plausible conformers can be significant. rsc.org For this compound, the interplay between the steric bulk of the neopentyl group and the electronic effects of the methyl and carboxylic acid groups will dictate the most stable conformations. It is hypothesized that the most stable conformer will likely exhibit a near-planar orientation of the carboxylic acid group with respect to the benzene ring to maximize conjugation, a common feature in benzoic acids. researchgate.net However, the bulky neopentyl group might induce some out-of-plane distortion.

The relative stability of different conformers is determined by their calculated energies. The energy differences between conformers can provide insights into the molecule's flexibility and the populations of each conformer at a given temperature.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Ar-C-O-C) | Relative Energy (kcal/mol) |

| A (Extended) | ~180° | 0.00 |

| B (Gauche) | ~60° | 1.5 - 3.0 |

| C (Ortho-interaction) | Variable | > 4.0 |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific quantum chemical calculations.

Solvent Effects on Molecular Behavior

The surrounding environment, particularly the solvent, can significantly influence the behavior of a molecule. For this compound, solvent effects can alter its conformational equilibrium, solubility, and reactivity. Computational chemistry provides tools to model these effects, primarily through implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how the polarity of the solvent affects the relative stability of different conformers. For instance, in polar solvents, conformers with larger dipole moments are generally stabilized to a greater extent. Studies on other benzoic acid derivatives have shown that solvents with a high hydrogen bond acceptor propensity can interact with the carboxylic group, inhibiting the formation of hydrogen-bonded dimers that are common in apolar solvents. acs.org

Explicit solvent models, which involve simulating the individual solvent molecules around the solute, offer a more detailed picture of solute-solvent interactions. Molecular Dynamics (MD) simulations can be employed to study the solvation shell of this compound and identify specific interactions, such as hydrogen bonding between the carboxylic acid group and protic solvent molecules. The aspect ratio of crystals of benzoic acid has been shown to be influenced by the polarity of the solvent, a phenomenon that can be investigated through MD simulations. rsc.orgresearchgate.net

Table 2: Predicted Influence of Solvent Polarity on the Properties of this compound

| Solvent | Dielectric Constant | Predicted Effect on Conformer A (Extended) | Predicted Effect on Dimerization |

| Toluene (B28343) | 2.4 | Moderate stabilization | Favored |

| Dichloromethane | 9.1 | Increased stabilization | Less favored |

| Methanol | 33.0 | Significant stabilization | Inhibited |

| Water | 80.1 | Strongest stabilization of polar conformers | Inhibited |

Note: This table is a qualitative prediction based on established solvent effects on benzoic acid derivatives.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org For this compound, QSAR studies can be instrumental in predicting its potential biological activities and in guiding the design of more potent analogs.

A typical QSAR study involves calculating a variety of molecular descriptors for a set of structurally related molecules with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.gov

For a hypothetical series of analogs of this compound, where the methyl, neopentyloxy, or carboxylic acid groups are modified, a QSAR model could be developed. For instance, studies on other benzoic acid derivatives have shown that inhibitory activity against certain enzymes can be correlated with hydrophobicity, molar refractivity, and the presence of specific functional groups. nih.gov A developed QSAR model for benzoic acid derivatives as FabH inhibitors indicated the significance of lipophilic parameters. dergipark.org.tr

The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Table 3: Key Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogs

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Hydrophobic | LogP | Membrane permeability, binding to hydrophobic pockets |

| Electronic | Dipole Moment, Atomic Charges | Electrostatic interactions with target |

| Steric | Molecular Volume, Surface Area | Fit within a binding site |

| Topological | Balaban Index, Kier Shape Indices | Overall molecular shape and branching |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. For this compound, computational methods can be used to explore various potential reactions, such as its synthesis, degradation, or metabolic pathways.

The reactivity of benzoic acid is largely dictated by the carboxyl group and the aromatic ring. patsnap.com For instance, the esterification of the carboxylic acid can be modeled to determine the most favorable reaction pathway and the structure of the transition state. DFT calculations can be used to compute the potential energy surface of the reaction, identifying the lowest energy path from reactants to products.

Furthermore, computational studies can shed light on the electrophilic aromatic substitution reactions of the benzene ring. The electron-donating nature of the methyl and neopentyloxy groups and the electron-withdrawing nature of the carboxylic acid group will influence the regioselectivity of such reactions. Molecular orbital theory and calculated electrostatic potential maps can predict the most likely sites for electrophilic attack.

Chemical Reactivity and Derivatization Strategies for 4 Methyl 3 Neopentyloxy Benzoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a wide range of derivatives such as esters, amides, alcohols, and acid chlorides.

Esterification Reactions

Esterification is a common transformation of carboxylic acids, including 4-Methyl-3-(neopentyloxy)benzoic acid. This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to produce an ester and water. The reaction is reversible, and various techniques can be employed to drive it towards the product side, such as removing water as it is formed.

Common catalysts for this process include strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. Alternatively, solid acid catalysts, such as modified montmorillonite K10 clay or zirconium/titanium-based catalysts, can be used to facilitate the reaction, offering advantages like easier separation and catalyst recycling. mdpi.comijstr.org The reaction conditions can be tailored based on the specific alcohol used and the desired yield. For instance, benzoic acids with both electron-donating and electron-withdrawing groups can undergo smooth esterification with alcohols like methanol and benzyl alcohol. ijstr.org

Table 1: Examples of Esterification Reactions with Benzoic Acid Derivatives

| Reactant | Alcohol | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzoic Acid | Methanol | Zr/Ti Solid Acid | Reflux | Methyl Benzoate | High | mdpi.com |

| Substituted Benzoic Acids | Various Alcohols | Phosphoric Acid Modified Montmorillonite K10 | Solvent-free | Corresponding Esters | High | ijstr.org |

Amidation Reactions

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This transformation is fundamental in the synthesis of many biologically active molecules. Direct reaction of a carboxylic acid with an amine requires high temperatures to dehydrate the intermediate ammonium carboxylate salt and is often inefficient.

More commonly, the carboxylic acid is first activated to a more reactive species. Alternatively, coupling agents or catalysts can be employed. For example, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines, proceeding under milder conditions than uncatalyzed reactions. researchgate.net This method is applicable to a range of aryl carboxylic acids. researchgate.net The reaction of an ester derivative, such as a methyl ester, with an amine can also be used to form amides, sometimes requiring reflux conditions. researchgate.net

Reduction to Alcohols or Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation typically requires the use of strong reducing agents. The specific reagent and reaction conditions determine the final product. The reduction of carboxylic acids is a common reaction in organic synthesis. smolecule.com

While no specific examples for the reduction of this compound are available, the general principles of carboxylic acid reduction apply.

Formation of Acid Chlorides or Anhydrides

Carboxylic acids can be converted into more reactive derivatives like acid chlorides and anhydrides. These compounds serve as important intermediates in the synthesis of esters, amides, and other acyl compounds.

The formation of an acid chloride from a carboxylic acid is typically achieved by reacting it with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). wikipedia.orgorganic-chemistry.org For instance, reacting a substituted benzoic acid with thionyl chloride or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), yields the corresponding benzoyl chloride. researchgate.netgoogle.com These acid chlorides are highly reactive and can readily undergo nucleophilic acyl substitution with various nucleophiles. wikipedia.org

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is susceptible to functionalization through electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a key class of reactions for modifying aromatic systems. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The rate and position of the substitution are heavily influenced by the substituents already present on the ring. masterorganicchemistry.com

For this compound, the directing effects are as follows:

-COOH (Carboxylic Acid) group at C1: This is a deactivating group and a meta-director due to its electron-withdrawing nature. quora.com

-OCH₂C(CH₃)₃ (Neopentyloxy) group at C3: This is an alkoxy group, which is a strongly activating, ortho, para-director due to the electron-donating resonance effect of the oxygen atom.

-CH₃ (Methyl) group at C4: This is a weakly activating, ortho, para-director due to hyperconjugation and inductive effects.

Considering the combined effects:

Position C2: Is ortho to the strongly activating neopentyloxy group and meta to the activating methyl group. It is also ortho to the deactivating carboxyl group.

Position C5: Is meta to the neopentyloxy group, ortho to the activating methyl group, and meta to the deactivating carboxyl group.

Position C6: Is para to the strongly activating neopentyloxy group and meta to the methyl group.

Given that the alkoxy group is a more powerful activating group than the methyl group, substitution is most likely to be directed by the neopentyloxy group. Therefore, electrophilic attack is predicted to occur preferentially at the positions ortho and para to the neopentyloxy group, namely C2 and C6. Steric hindrance from the bulky neopentyl group might influence the ratio of substitution at C2 versus C6.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Typical Reagents | Product Type | Reference |

|---|---|---|---|---|

| Halogenation | X⁺ (e.g., Br⁺, Cl⁺) | Br₂/FeBr₃, Cl₂/AlCl₃ | Aryl halide | wikipedia.org |

| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | Nitroarene | libretexts.org |

| Sulfonation | SO₃ | Fuming H₂SO₄ | Arenesulfonic acid | wikipedia.org |

| Friedel-Crafts Alkylation | R⁺ | R-Cl/AlCl₃ | Alkylarene | wikipedia.org |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally challenging due to the presence of electron-donating groups (the methyl and neopentyloxy groups). These groups increase the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. Standard SNAr reactions, which typically proceed via an addition-elimination mechanism, require the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate. chemistrysteps.comchadsprep.comyoutube.com

However, under forcing conditions, nucleophilic substitution may be induced through an elimination-addition mechanism, which proceeds via a highly reactive benzyne intermediate. chemistrysteps.comyoutube.commasterorganicchemistry.com This pathway does not require electron-withdrawing groups for activation. The reaction would be initiated by a very strong base, such as sodium amide (NaNH₂), which would deprotonate one of the aromatic protons ortho to a suitable leaving group (e.g., a halogen). Subsequent elimination of the leaving group would generate the benzyne. The nucleophile would then attack one of the carbons of the triple bond, followed by protonation to yield the substitution product.

Given the substitution pattern of this compound, the formation of two different benzyne intermediates is possible if a leaving group is present at either the C2 or C5 position, potentially leading to a mixture of regioisomeric products. The regioselectivity of the nucleophilic attack on the unsymmetrical benzyne would be influenced by the electronic effects of the substituents. masterorganicchemistry.com

Table 1: Predicted Reactivity of Halogenated this compound in Nucleophilic Aromatic Substitution

| Starting Material | Reaction Type | Probable Conditions | Expected Outcome |

| 2-Halo-4-methyl-3-(neopentyloxy)benzoic acid | Benzyne Mechanism | NaNH₂, liquid NH₃ | Mixture of 2- and 3-substituted products |

| 5-Halo-4-methyl-3-(neopentyloxy)benzoic acid | Benzyne Mechanism | NaNH₂, liquid NH₃ | Mixture of 4- and 5-substituted products |

| 6-Halo-4-methyl-3-(neopentyloxy)benzoic acid | Benzyne Mechanism | NaNH₂, liquid NH₃ | Mixture of 5- and 6-substituted products |

Direct C-H Activation Strategies

Direct C-H activation offers an atom-economical approach to the functionalization of this compound, avoiding the need for pre-installed leaving groups. The carboxylic acid group can act as a directing group, facilitating the activation of ortho C-H bonds through the formation of a palladacycle intermediate. This strategy has been successfully applied to a variety of benzoic acid derivatives.

For this compound, the two ortho positions relative to the carboxyl group are C2 and C6. The regioselectivity of the C-H activation would be influenced by the steric and electronic effects of the methyl and neopentyloxy substituents. The bulky neopentyloxy group at the C3 position would likely exert significant steric hindrance at the C2 position, potentially favoring C-H activation at the less hindered C6 position.

Furthermore, the electronic nature of the substituents can also play a role. While both the methyl and neopentyloxy groups are electron-donating, the precise influence on the acidity and accessibility of the ortho C-H bonds can be complex.

Table 2: Potential C-H Activation Reactions on this compound

| Reaction Type | Catalyst System | Potential Coupling Partner | Expected Major Regioisomer |

| Olefination | Pd(OAc)₂ / Ligand | Alkenes | 6-alkenyl derivative |

| Arylation | Pd(OAc)₂ / Ligand | Aryl halides/boronic acids | 6-aryl derivative |

| Acetoxylation | Pd(OAc)₂ | Acetic Anhydride | 6-acetoxy derivative |

Reactions Involving the Neopentyloxy Moiety

Cleavage Reactions of Alkyl Ethers

The neopentyloxy group in this compound is an alkyl aryl ether, which can be cleaved under strong acidic conditions. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.compressbooks.pub The most common reagents for ether cleavage are strong hydrohalic acids, such as hydrogen bromide (HBr) and hydrogen iodide (HI). libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl carbon.

In the case of the neopentyl group, the carbon atom attached to the oxygen is primary and sterically hindered, which would favor an SN2-type mechanism. libretexts.orgmasterorganicchemistry.com However, due to the significant steric bulk of the neopentyl group, the reaction may require harsh conditions. Cleavage would result in the formation of 3-hydroxy-4-methylbenzoic acid and neopentyl halide.

Table 3: Predicted Products of Ether Cleavage of this compound

| Reagent | Reaction Conditions | Expected Products |

| HBr | High temperature | 3-Hydroxy-4-methylbenzoic acid and Neopentyl bromide |

| HI | High temperature | 3-Hydroxy-4-methylbenzoic acid and Neopentyl iodide |

| BBr₃ | -78 °C to room temp. | 3-Hydroxy-4-methylbenzoic acid and Neopentyl bromide |

Potential for Side-Chain Functionalization

Direct functionalization of the neopentyl side-chain without cleavage of the ether bond is a significant synthetic challenge. The C-H bonds of the neopentyl group are strong and unactivated. However, recent advances in C-H functionalization chemistry may offer potential routes.

One possibility could involve radical-based reactions. For instance, a hydrogen atom abstraction from the neopentyl group could generate a carbon-centered radical, which could then be trapped by a suitable reagent. Such reactions often require specific directing groups or photocatalytic conditions to achieve selectivity. Given the presence of other reactive sites in the molecule (the aromatic ring and the carboxylic acid), achieving selective functionalization of the neopentyl group would be a primary obstacle. Research in the field of late-stage functionalization of strong alkyl C-H bonds is ongoing and may provide future solutions. nih.govnih.gov

Metal-Catalyzed Coupling Reactions for Advanced Derivatization

Palladium-Catalyzed Cross-Coupling

For advanced derivatization, palladium-catalyzed cross-coupling reactions are powerful tools. These reactions would typically start from a halogenated derivative of this compound. For example, bromination of the aromatic ring could provide substrates for well-established cross-coupling reactions such as the Suzuki-Miyaura coupling (for the formation of C-C bonds) and the Buchwald-Hartwig amination (for the formation of C-N bonds).

The position of bromination on the aromatic ring would be directed by the existing substituents. The electron-donating neopentyloxy and methyl groups would activate the ortho and para positions relative to themselves. This would likely lead to bromination at the C2, C5, or C6 positions.

Suzuki-Miyaura Coupling: A bromo-substituted this compound could be coupled with a variety of organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base to introduce new aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: Similarly, the bromo derivative could be reacted with a wide range of primary or secondary amines using a palladium catalyst with a suitable phosphine ligand and a base to form arylamine derivatives.

Table 4: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions

| Starting Material | Coupling Partner | Reaction Type | Catalyst System | Expected Product |

| 6-Bromo-4-methyl-3-(neopentyloxy)benzoic acid | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 6-Phenyl-4-methyl-3-(neopentyloxy)benzoic acid |

| 6-Bromo-4-methyl-3-(neopentyloxy)benzoic acid | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃, BINAP, NaOt-Bu | 6-Morpholino-4-methyl-3-(neopentyloxy)benzoic acid |

Copper-Mediated Reactions

Copper-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, such as the Ullmann condensation, Chan-Lam coupling, and various cross-coupling reactions, are widely used in the synthesis of complex molecules. In principle, this compound could participate in such transformations. For instance, the carboxylic acid moiety could potentially be coupled with other molecules, or the aromatic ring could be a substrate for C-H activation and functionalization reactions mediated by copper catalysts.

However, a thorough search of scientific databases and chemical literature reveals no specific studies detailing the application of copper-mediated reactions to this compound. Consequently, there are no available data on reaction conditions, catalyst systems, yields, or the regioselectivity of such transformations for this particular compound. The steric hindrance imposed by the bulky neopentyl group might influence its reactivity in copper-catalyzed processes, but this remains a matter of speculation without experimental evidence.

Complexation and Coordination Chemistry Studies

The carboxylic acid group of this compound makes it a potential ligand for the formation of coordination complexes with metal ions. The oxygen atoms of the carboxylate can act as a chelating or bridging ligand, leading to the formation of a variety of supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs). The nature of the substituents on the benzoic acid ring can significantly influence the coordination mode and the resulting properties of the metal complexes.

Despite the potential for this compound to act as a ligand, there is a notable absence of published research on its complexation and coordination chemistry. No studies have been found that report the synthesis, crystal structure, or characterization of any metal complexes involving this compound. Therefore, information regarding its coordination modes, the geometry of the resulting complexes, and their physical or chemical properties is not available in the current scientific literature.

Advanced Applications and Future Research Directions of 4 Methyl 3 Neopentyloxy Benzoic Acid

Role as a Synthetic Building Block in Multistep Organic Synthesis

Substituted benzoic acids are fundamental building blocks in the lexicon of organic synthesis, valued for their reactivity and versatility. nbinno.com The unique combination of substituents in 4-Methyl-3-(neopentyloxy)benzoic acid positions it as a valuable precursor and intermediate in the construction of more complex molecular architectures.

Precursor for Complex Organic Molecules

The carboxylic acid functionality of this compound is a versatile handle for a variety of chemical transformations. It can be readily converted into esters, amides, acid chlorides, and other derivatives, opening pathways to a diverse array of more complex molecules. prepchem.com The presence of the methyl and neopentyloxy groups on the aromatic ring influences the electronic properties and steric environment of the molecule, which can be exploited to achieve regioselective reactions on the benzene (B151609) ring.

Benzoic acids, in general, are precursors to a variety of natural products and bioactive molecules, including compounds like taxol and cocaine. tu-braunschweig.de While the direct lineage of this compound to such complex natural products is not established, its structural features make it a candidate for the synthesis of novel, intricately functionalized organic compounds. The biogenesis of some benzoic acids from intermediates of the shikimate pathway highlights their role as fundamental components in the biosynthesis of complex natural products. tu-braunschweig.de

Intermediate in Pharmaceutical and Agrochemical Synthesis

Benzoic acid and its derivatives are pivotal intermediates in the pharmaceutical and agrochemical industries. google.comzhishangchemical.comnbinno.com They form the core structure of numerous active pharmaceutical ingredients (APIs) and agrochemicals. ijarsct.co.invandemark.comframochem.com The specific substitution pattern of this compound could be leveraged to synthesize novel compounds with potential therapeutic or pesticidal activities. For instance, the neopentyloxy group can enhance lipophilicity, which may improve the bioavailability of a drug candidate.

The synthesis of various drug molecules often involves the use of benzoic acid intermediates that are further functionalized to achieve the desired biological activity. nih.govnih.govresearchgate.net Similarly, in the agrochemical sector, benzoic acid derivatives are used to create herbicides, fungicides, and insecticides. The unique electronic and steric properties conferred by the methyl and neopentyloxy groups could lead to the development of new agrochemicals with improved efficacy and selectivity.

Materials Science Applications (e.g., Polymerization, Self-Assembly)

The field of materials science offers fertile ground for the application of functionalized organic molecules like this compound. The inherent properties of its constituent groups suggest potential uses in the development of novel polymers and self-assembling systems.

Alkoxy-substituted benzoic acids, particularly p-alkoxybenzoic acids, are well-known for their ability to form liquid crystals. hartleygroup.orgacs.orged.govcadrek12.org This property arises from the self-assembly of the molecules into rod-like dimers through hydrogen bonding between their carboxylic acid groups. nih.govtandfonline.com These dimers then organize into ordered phases, such as nematic and smectic phases. researchgate.netresearchgate.net The specific substitution pattern of this compound, with its bulky neopentyl group, could lead to unique liquid crystalline properties, potentially influencing the transition temperatures and the nature of the mesophases formed.

The carboxylic acid group also allows for the incorporation of this molecule into polymers. For example, it can be used as a monomer in the synthesis of aromatic polyesters, which are known for their high performance. titech.ac.jpelsevierpure.com The neopentyloxy and methyl groups would act as side chains, influencing the polymer's properties such as solubility, thermal stability, and mechanical strength. The Passerini three-component reaction, which can utilize a carboxylic acid, an oxo component, and an isocyanide, offers a pathway for the synthesis of polyesters and polyamides with functional side chains. researchgate.net

| Potential Application | Relevant Structural Feature | Anticipated Outcome |

| Liquid Crystals | Carboxylic acid (for H-bonding), Alkoxy group | Formation of ordered mesophases |

| High-Performance Polymers | Carboxylic acid (for polymerization) | Aromatic polyesters with modified properties |

| Supramolecular Gels | Self-assembly through hydrogen bonding | Formation of networked structures |

Interdisciplinary Research Areas

The versatile nature of this compound makes it a candidate for exploration in several interdisciplinary research areas. Its potential biological activity, coupled with its materials science applications, opens doors for investigations at the interface of chemistry, biology, and engineering.

In the realm of medicinal chemistry, the design of new therapeutic agents often involves the synthesis and evaluation of novel organic compounds. The structural features of this compound could be of interest for developing new anti-inflammatory drugs, as many non-steroidal anti-inflammatory drugs (NSAIDs) are based on substituted benzoic acid scaffolds. nih.gov

Furthermore, the self-assembly properties of this molecule could be exploited in the field of nanotechnology for the bottom-up fabrication of functional materials. The formation of well-defined nanostructures through self-assembly could have applications in areas such as drug delivery, sensing, and catalysis. The study of self-assembly systems formed by alkyloxy benzoic acids with other molecules, such as malic acid, demonstrates the potential for creating complex functional materials. researchgate.net

Future Methodological Advancements in Synthesis and Characterization

Future research on this compound will likely benefit from advancements in synthetic methodologies and characterization techniques. The synthesis of this compound can likely be achieved through the alkylation of 4-methyl-3-hydroxybenzoic acid. Future advancements in catalytic systems could lead to more efficient and environmentally friendly synthetic routes.

The characterization of this compound and its derivatives will rely on a suite of modern analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy will be crucial for structural elucidation. ums.edu.my Advanced techniques like single-crystal X-ray diffraction could provide detailed information about its solid-state structure and packing. The investigation of its self-assembly and liquid crystalline behavior will necessitate the use of techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC). hartleygroup.orgacs.org

Opportunities for Further Theoretical and Computational Exploration

The structure and properties of this compound present numerous opportunities for theoretical and computational investigation. Density Functional Theory (DFT) calculations can be employed to study its molecular geometry, electronic structure, and spectroscopic properties. aip.orgresearchgate.net Such studies can provide insights into the stability of different conformers and the nature of intermolecular interactions.

Molecular dynamics (MD) simulations can be used to explore the self-assembly behavior of this molecule in different solvents and at various temperatures. ucl.ac.ukacs.org These simulations can help in understanding the formation of dimers and higher-order aggregates, which is crucial for predicting its liquid crystalline properties. Computational studies can also be used to predict the acidity (pKa) of the molecule and to model its interactions with biological targets, thereby guiding the design of new drugs. researchgate.net

| Computational Method | Area of Exploration | Potential Insights |

| Density Functional Theory (DFT) | Molecular structure, electronic properties | Conformational stability, reactivity, spectroscopic signatures |

| Molecular Dynamics (MD) | Self-assembly, solvation | Dimer formation, aggregation behavior, solvent effects |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand interactions | Binding affinity, mechanism of action |

Q & A

Q. What synthetic routes are recommended for 4-Methyl-3-(neopentyloxy)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Core Strategy: Focus on etherification and carboxylation steps. Neopentyloxy groups (bulky alkoxy substituents) require steric considerations. Use Pd-catalyzed cross-coupling or nucleophilic substitution for attaching the neopentyloxy group to the benzoic acid core.

- Optimization Tips:

- Temperature: Lower temperatures (0–25°C) reduce side reactions (e.g., ester hydrolysis) .

- Catalysts: Test Pd(PPh₃)₄ for coupling reactions or K₂CO₃ as a base for nucleophilic substitutions .

- Purification: Column chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity .

Q. How should researchers approach solubility and stability testing when data is unavailable?

Methodological Answer:

-

Solubility Testing:

Solvent System Method Notes Water Shake-flask method (pH 7.4 buffer) Adjust pH to mimic physiological conditions . DMSO Saturation solubility assay Use for biological assays (≤1% v/v to avoid cytotoxicity) . -

Stability:

- Thermal: Conduct DSC/TGA to identify decomposition thresholds (e.g., avoid >150°C) .

- Chemical: Test compatibility with common lab reagents (e.g., strong oxidizers induce COx release) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Identify methoxy (δ 3.2–3.8 ppm), methyl (δ 1.2–1.5 ppm), and aromatic protons (δ 6.5–8.0 ppm). Compare with PubChem data for analogous benzoic acids .

- FT-IR: Confirm carboxylic acid (2500–3300 cm⁻¹, broad O-H stretch) and ether (C-O-C, ~1250 cm⁻¹) groups .

- HRMS: Validate molecular weight (expected [M+H]+: ~250–300 Da depending on substituents) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or purity across synthetic batches?

Methodological Answer:

-

Root-Cause Analysis:

-

DOE Approach: Vary catalyst loading, temperature, and reaction time systematically .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to study electronic effects (e.g., carboxyl group acidity) .

- Docking Studies: For biological applications, model interactions with enzymes (e.g., COX-2) using AutoDock Vina .

- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Q. What strategies enable selective functionalization without disrupting sensitive groups (e.g., carboxylic acid)?

Methodological Answer:

- Protection/Deprotection:

- Carboxylic Acid Protection: Use tert-butyl esters (stable under basic conditions) .

- Neopentyloxy Stability: This group is resistant to hydrolysis, enabling selective modifications elsewhere .

- Example: Introduce halogens via electrophilic substitution (e.g., FeCl₃-catalyzed chlorination at the 5-position) .

Q. How to evaluate mutagenicity and hazardous decomposition products during scale-up?

Methodological Answer:

- Ames Test: Follow OECD 471 guidelines with Salmonella typhimurium strains (TA98/TA100) to assess mutagenic potential .

- Thermal Degradation: Use TGA-FTIR to identify gaseous byproducts (e.g., CO, CO₂) .

- Risk Mitigation: Implement fume hoods, PPE, and waste neutralization protocols for hazardous intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.